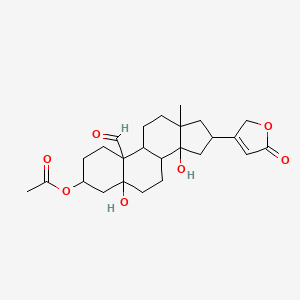![molecular formula C13H13Cl2N5O4S B11513412 2,6-dichloro-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-methylpyridine-3-sulfonamide](/img/structure/B11513412.png)
2,6-dichloro-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)SULFONYL]-1-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)UREA is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, a sulfonyl group, and a pyrimidine ring substituted with methoxy and methyl groups. Its chemical properties make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)SULFONYL]-1-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)UREA typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2,6-dichloro-4-methylpyridine, undergoes sulfonylation to introduce the sulfonyl group.
Formation of the Pyrimidine Derivative: 4-methoxy-6-methylpyrimidine is synthesized separately.
Coupling Reaction: The pyridine and pyrimidine derivatives are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of advanced reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or sulfide groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-[(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)SULFONYL]-1-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)UREA has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)SULFONYL]-1-(4-METHYLPYRIMIDIN-2-YL)UREA
- **3-[(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)SULFONYL]-1-(4-METHOXY-5-METHYLPYRIMIDIN-2-YL)UREA
Uniqueness
The presence of the methoxy group on the pyrimidine ring and the specific substitution pattern on the pyridine ring make 3-[(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)SULFONYL]-1-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)UREA unique. These structural features contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C13H13Cl2N5O4S |
|---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
1-(2,6-dichloro-4-methylpyridin-3-yl)sulfonyl-3-(4-methoxy-6-methylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13Cl2N5O4S/c1-6-4-8(14)17-11(15)10(6)25(22,23)20-13(21)19-12-16-7(2)5-9(18-12)24-3/h4-5H,1-3H3,(H2,16,18,19,20,21) |
InChI Key |
XUYAAHDLTRVDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[(4-benzylpiperazin-1-yl)methyl]-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11513331.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-8-[4-(trifluoromethoxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11513335.png)
![Butyl 4-({[(2-methylquinolin-8-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11513338.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B11513339.png)
![methyl 3'-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11513340.png)
![2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11513356.png)
![N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11513363.png)
![6-Amino-4-(3-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513371.png)
![N'-[4-(hexopyranosyloxy)benzylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11513385.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11513404.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide](/img/structure/B11513419.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11513426.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11513433.png)

